Fmoc-Ala-OPfp
Description
Evolution of Activated Esters in Chemical Peptide Synthesis
The challenge of forming a peptide bond in a controlled manner has occupied chemists since the early 20th century. omizzur.com The first published synthesis of a dipeptide, glycylglycine, by Emil Fischer in 1901 is often considered the dawn of peptide chemistry. nih.gov A significant hurdle was the need to activate the carboxyl group of one amino acid to facilitate its reaction with the amino group of another, without causing unwanted side reactions or racemization. lgcstandards.comrsc.org
Early methods involved the use of acyl chlorides and azides, but the major breakthrough came with the development of various "activated esters". nih.gov These are esters that are sufficiently reactive to acylate an amino group under mild conditions. The use of activated esters, such as p-nitrophenyl and trichlorophenyl derivatives, became more common, although they often suffered from low reaction rates. rsc.orgnih.gov
The landscape of peptide synthesis was revolutionized by R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. peptidesuk.comomizzur.com In SPPS, the peptide chain is assembled step-by-step while anchored to an insoluble resin, which simplifies the purification process by allowing reagents and by-products to be washed away. lgcstandards.com While early SPPS often used in-situ activation methods with reagents like dicyclohexylcarbodiimide (DCC), the use of pre-formed activated esters offered advantages by minimizing side reactions and avoiding direct contact of the activating agent with the resin-bound peptide. rsc.orgnih.gov
The quest for more efficient and reliable peptide synthesis led to the exploration of highly reactive esters. Pentafluorophenyl (Pfp) esters emerged as particularly effective activating groups. wikipedia.org They exhibit high reactivity towards nucleophiles, promoting efficient amide bond formation, and are less susceptible to spontaneous hydrolysis compared to other active esters. wikipedia.orghighfine.com Kinetic studies have demonstrated the superior coupling speed of Pfp esters (OPfp) compared to other activated esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. highfine.com
| Activated Ester Type | Relative Coupling Rate |
| Pentafluorophenyl (OPfp) | 111 |
| Pentachlorophenyl (OPCP) | 3.4 |
| p-Nitrophenyl (ONp) | 1 |
This table illustrates the significantly higher relative reaction rate of pentafluorophenyl esters compared to other activated esters used in peptide synthesis. highfine.com
Academic Research Context of Fmoc-Ala-OPfp as a Key Building Block
Within the framework of Fmoc-based SPPS, this compound (Nα-Fmoc-L-alanine pentafluorophenyl ester) represents a refined and highly efficient building block for introducing the amino acid alanine (B10760859) into a peptide sequence. peptide.com It combines the benefits of the Fmoc protecting group with the high reactivity of the pentafluorophenyl ester. highfine.com
The use of pre-activated Fmoc-amino acid-OPfp esters provides a strategic advantage by avoiding the in-situ activation step during synthesis. rsc.org This approach prevents the growing peptide chain from being exposed to potentially harmful coupling reagents and their by-products, which can lead to side reactions. nih.gov this compound is a crystalline, stable solid that is easy to handle, which simplifies its use in both manual and automated peptide synthesis. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453673 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-86-8 | |
| Record name | Fmoc-Ala-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-alanin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Frameworks for Fmoc Ala Opfp Utilization in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-Ala-OPfp
This compound is a staple in Fmoc-based SPPS, a strategy favored for its mild deprotection conditions and orthogonality nih.govsemanticscholar.org.
In standard Fmoc SPPS, this compound is used directly without the need for additional activating agents peptide.combachem.com. A typical coupling protocol involves suspending the deprotected resin in a suitable solvent, such as N,N-dimethylformamide (DMF). The this compound is then added, usually in a 3-fold molar excess relative to the resin substitution. The reaction mixture is agitated at room temperature for a period ranging from one hour to overnight to ensure complete coupling peptide.com. The pentafluorophenyl ester is highly reactive, promoting rapid amide bond formation with the free amine on the resin-bound peptide chain bachem.comvulcanchem.com.
This compound is well-suited for automated SPPS systems. Its stability and high reactivity allow for seamless integration into automated synthesis cycles bachem.combeilstein-journals.org. Automated synthesizers precisely control reagent delivery, reaction times, and washing steps, ensuring reproducible and efficient coupling of this compound. The pre-activated nature of the OPfp ester simplifies the programming of automated protocols, as it bypasses the need for in-situ activation steps that can add complexity and potential for error in automated sequences bachem.combeilstein-journals.orgnih.gov.
For manual synthesis, this compound offers a convenient and effective coupling reagent uci.eduresearchgate.net. The procedure mirrors that of automated systems but is performed using standard laboratory equipment like syringe-based reaction vessels. After Fmoc deprotection of the resin-bound amino acid, the this compound is added along with a solvent (e.g., DMF), and the mixture is agitated. The ease of use and the reduced risk of racemization make it a preferred choice for manual synthesis, especially for routine or smaller-scale peptide production sigmaaldrich.comuci.edu.
Comparative Reaction Efficiency and Optimization of Coupling Conditions
The efficiency of this compound coupling can be further understood by comparing it with other activated esters and by optimizing reaction conditions with additives.
Pentafluorophenyl (OPfp) esters, like this compound, are known for their favorable balance of stability and reactivity compared to other activated ester derivatives, such as N-hydroxysuccinimide (NHS) esters vulcanchem.com. OPfp esters generally exhibit faster coupling kinetics and higher yields due to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon vulcanchem.com. This increased reactivity can be particularly advantageous when coupling sterically hindered amino acids or when synthesizing longer peptide sequences where cumulative coupling efficiencies are critical. While specific quantitative kinetic data for this compound versus all other activated esters are extensive and context-dependent, OPfp esters are consistently recognized for their high performance in SPPS bachem.comvulcanchem.com.
While this compound is pre-activated and does not strictly require additional activators, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) can further enhance coupling rates and suppress racemization, especially in challenging couplings peptide.combachem.comresearchgate.net. These additives can form highly reactive active esters with the carboxylic acid component, which then react more rapidly with the amine. For this compound, which is already an activated ester, the benefit of these additives might be more pronounced in specific difficult coupling scenarios or when aiming for extremely rapid reaction times. For instance, a typical protocol might involve using 3 equivalents of this compound and 1 equivalent of HOOBt per resin substitution to ensure efficient coupling peptide.com. The choice and amount of additive can be optimized based on the specific amino acid being coupled and the peptide sequence peptide.combachem.comresearchgate.net.
Strategies for Enhancing Reactivity in Challenging Couplings
The utilization of this compound in peptide synthesis offers a pre-activated ester, simplifying coupling reactions and often mitigating issues like racemization and side-product formation that can arise with other activation methods peptide.com. However, certain peptide sequences, particularly those involving sterically hindered amino acids, aggregation-prone sequences, or residues prone to side reactions, can still present significant challenges to efficient coupling. To overcome these difficulties, several strategies have been developed to enhance the reactivity and success rate of this compound in demanding synthetic scenarios.
Additive-Assisted Coupling
The addition of specific additives can significantly accelerate the coupling process and improve yields, especially in challenging sequences. While this compound is pre-activated, additives can further boost its reactivity.
N-Hydroxybenzotriazole (HOBt) and its derivatives: Compounds like HOBt and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt or Dhbt-OH) are frequently employed to facilitate faster coupling reactions peptide.com. These additives can enhance the electrophilicity of the activated ester, promoting a more rapid acylation of the free amine on the resin-bound peptide chain peptide.comniscpr.res.in. The use of HOOBt, for instance, alongside this compound, is a common practice, typically involving a 1:1 molar ratio of the ester to the additive relative to the resin substitution peptide.com.
Oxyma Pure: This additive has emerged as a safer and highly effective alternative to benzotriazole-based additives like HOBt and HOAt. Oxyma Pure demonstrates remarkable capacity in inhibiting racemization and offers impressive coupling efficiency, often surpassing HOBt and matching or exceeding HOAt in demanding peptide models researchgate.net. Studies have shown that using Oxyma Pure with carbodiimides like DIC can lead to higher coupling rates and improved results, particularly for difficult peptides researchgate.netbachem.com.
Solvent Optimization and Reaction Conditions
The choice of solvent and reaction conditions plays a critical role in the success of challenging couplings.
Solvent Systems: While Dimethylformamide (DMF) is a standard solvent in solid-phase peptide synthesis (SPPS), alternative solvent systems are being explored, especially in light of environmental regulations unifi.it. Binary solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) have shown efficacy in solubilizing reagents and maintaining resin swelling characteristics, proving beneficial for challenging sequences unifi.it.
Microwave Irradiation: The application of microwave irradiation has been shown to significantly accelerate coupling and deprotection reactions in SPPS niscpr.res.insigmaaldrich.com. This technique can reduce reaction times from hours to minutes, leading to higher purity and yields, even for sequences involving sterically hindered amino acids niscpr.res.in. For example, microwave-assisted synthesis using Fmoc-amino acid pentafluorophenyl esters has demonstrated complete coupling in as little as 30-45 seconds niscpr.res.in.
Strategies for Specific Difficult Sequences
Certain amino acid combinations or sequence motifs pose inherent difficulties due to aggregation or steric hindrance.
Aggregation-Prone Sequences: For peptides prone to aggregation, strategies such as using chaotropic salts (e.g., NaClO4, LiCl, KSCN) in the wash solutions or coupling mixtures can help disrupt aggregation sigmaaldrich.com. Additionally, incorporating specialized dipeptides like Dmb- or Hmb-protected derivatives or pseudoproline dipeptides can overcome difficult sequences by improving acylation kinetics and reducing aggregation sigmaaldrich.com.
Sterically Hindered Amino Acids: The coupling of sterically demanding amino acids, such as α,α-dialkyl amino acids, can be slow and result in poor yields with conventional methods niscpr.res.in. This compound, especially when used with optimized conditions or additives, can improve these couplings. Microwave irradiation has been particularly effective in achieving good yields for such challenging couplings within a short timeframe niscpr.res.in.
Cysteine Coupling: Cysteine residues are prone to racemization during standard base-mediated coupling reactions sigmaaldrich.com. Using this compound esters or preformed symmetrical anhydrides under neutral or acidic conditions can help minimize this racemization bachem.comsigmaaldrich.com.
Data Table: Effectiveness of Additives in Enhancing this compound Coupling Efficiency
The following table summarizes research findings on the impact of different additives on coupling efficiency, particularly in challenging peptide synthesis scenarios.
| Additive | Coupling Reagent (Implicitly this compound) | Typical Conditions | Reported Improvement | Reference(s) |
| None | This compound | Standard SPPS conditions (e.g., DMF, room temperature) | Baseline coupling efficiency | peptide.com |
| HOBt | This compound | DMF, room temperature, 1 hour to overnight | Faster coupling, improved yields in some cases | peptide.comniscpr.res.in |
| HOOBt (Dhbt-OH) | This compound | DMF, room temperature, 1 hour to overnight (1 equiv. relative to resin substitution) | Faster coupling, often used for enhanced reactivity | peptide.com |
| Oxyma Pure | This compound (in conjunction with DIC) | Microwave irradiation, 90°C, 4 min (compared to HOBt/DIC and HOAt/DIC) | Superior coupling efficiency, reduced racemization, comparable to HOAt | researchgate.net |
| Oxyma Pure | This compound (in conjunction with DIC) | Room temperature, extended reaction times (compared to HOBt/DIC) | Higher coupling rates and improved results, especially for difficult peptides | researchgate.netbachem.com |
Note: The table illustrates the general role of additives when used in conjunction with Fmoc-amino acid OPfp esters. Specific reaction conditions and outcomes can vary based on the peptide sequence and other experimental parameters.
Data Table: Impact of Microwave Irradiation on Coupling Speed with this compound
| Peptide Sequence Example (Challenging) | Coupling Method | Reaction Time (Microwave) | Reported Yield/Purity | Reference(s) |
| α,α-Dialkylamino acid containing | Fmoc-amino acid pentafluorophenyl esters | 30-45 seconds | Good yield | niscpr.res.in |
| General challenging sequences | Fmoc-amino acid pentafluorophenyl esters | 1 minute | Good yield | niscpr.res.in |
| General challenging sequences | Fmoc-amino acid pentafluorophenyl esters/HOBt | 1 minute | Good yield | niscpr.res.in |
Note: These examples highlight the significant acceleration of coupling reactions achieved through microwave irradiation when using Fmoc-amino acid OPfp esters, particularly for sequences known to be problematic.
Mitigation of Undesired Side Reactions in Fmoc Ala Opfp Peptide Synthesis
Control of Racemization during Peptide Bond Formation
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
Analysis of Factors Influencing Racemization of Alanine (B10760859) and Other Residues
Several factors contribute to the extent of racemization during peptide synthesis. While alanine itself is not among the most susceptible amino acids to racemization, understanding the general principles is crucial. Amino acids such as cysteine and histidine are particularly prone to racemization. peptide.comnih.govnih.gov The activation of the carboxyl group of an Nα-protected amino acid generates a racemizable intermediate. nih.gov The nature of the activating agent, the reaction temperature, and the specific amino acid sequence all play a role. nih.govnih.gov For instance, even with mild coupling reagents, Fmoc-L-His(Trt)-OH can undergo significant racemization, which is exacerbated at higher temperatures. nih.gov
The structure of the protecting group itself can influence racemization. While urethane-type protecting groups like Fmoc and Boc are widely used, they can still permit low levels of racemization through the formation of oxazolone-like intermediates. nih.gov
Impact of Reaction Conditions (e.g., base-free, acidic/neutral environments) on Stereochemical Integrity
The reaction environment is a key determinant of stereochemical integrity. Base-catalyzed enolization of activated amino acid derivatives is a major pathway for racemization. wiley-vch.de Consequently, performing coupling reactions under acidic or neutral conditions can significantly suppress this side reaction. sigmaaldrich.comsigmaaldrich.com The use of preformed active esters, such as Fmoc-Ala-OPfp, allows for coupling under base-free conditions, thereby minimizing the risk of racemization. bachem.com For particularly racemization-prone residues like cysteine, coupling with preformed OPfp esters or using methods like DIPCDI/HOBt under acidic/neutral conditions results in negligible racemization. sigmaaldrich.comsigmaaldrich.com In cases where a base is required, the use of a hindered or weaker base, such as collidine instead of DIPEA, can also reduce the formation of D-isomers. nih.govbachem.com
| Coupling Condition | Effect on Racemization | Reference |
| Acidic/Neutral pH | Negligible racemization | sigmaaldrich.comsigmaaldrich.com |
| Base-free (using OPfp esters) | Minimized racemization | bachem.com |
| Use of hindered base (collidine) | Reduced D-cysteine formation | nih.gov |
Influence of Protecting Group Orthogonality on Racemization Prevention
Protecting group orthogonality, the ability to selectively remove one protecting group in the presence of others, is fundamental to minimizing side reactions, including racemization. nih.govwiley-vch.de The Fmoc/tBu strategy is a widely used orthogonal scheme where the base-labile Fmoc group is removed for chain elongation while acid-labile side-chain protecting groups (like tBu) remain intact. nih.govnih.gov This strategy prevents side-chain functionalities from participating in undesired reactions during coupling. The use of a Dithiasuccinoyl (Dts) protecting group, which is orthogonal to both Fmoc and Boc, has been shown to have a "racemization-shielding" effect due to its cyclic structure that prevents the formation of racemization-prone oxazolone (B7731731) intermediates. nih.gov The combination of orthogonal protecting groups ensures that deprotection and coupling steps proceed cleanly without affecting other protected sites, thereby preserving the stereochemical integrity of the peptide chain. nih.gov
Suppression of Impurity Formation
Prevention of Cyano Side Products from Asparagine and Glutamine Derivatives
During the activation of asparagine (Asn) and glutamine (Gln) in Fmoc-SPPS, a significant side reaction is the dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.gov This can occur when coupling reagents like DCC/HOBt or BOP are used with side-chain unprotected Fmoc-Asn-OH. nih.govresearchgate.net A highly effective method to prevent this side reaction is the use of preformed active esters, specifically Fmoc-Asn-OPfp. nih.govresearchgate.net Coupling with Fmoc-Asn-OPfp proceeds without the formation of β-cyanoalanine, leading to a homogeneous peptide product. nih.gov While side-chain protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH also prevent this side reaction, they can introduce other complications, such as alkylation of tryptophan residues during acidic cleavage. nih.gov Therefore, for peptides containing both asparagine and tryptophan, the use of Fmoc-Asn-OPfp is the preferred method for obtaining a pure product. nih.govresearchgate.net
| Coupling Method for Asparagine | Side Product Formation | Reference |
| Fmoc-Asn-OH with DCC/HOBt or BOP | β-cyanoalanine formation | nih.govresearchgate.net |
| Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH with BOP | No β-cyanoalanine, but potential Trp alkylation | nih.gov |
| Fmoc-Asn-OPfp | No β-cyanoalanine formation | nih.govresearchgate.net |
Addressing Lossen-Type Rearrangements and Other Rearrangement Reactions
A notable impurity that can arise during the preparation of Fmoc-amino acids using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is Fmoc-β-Ala-OH. nih.govresearchgate.netnih.gov This impurity is formed via a Lossen-type rearrangement. nih.govresearchgate.netnih.gov When this contaminated Fmoc-amino acid is used in synthesis, the Fmoc-β-Ala impurity gets incorporated into the growing peptide chain. nih.gov Rigorous purification of the Fmoc-amino acid building blocks is therefore essential to prevent the incorporation of these rearrangement products. nih.gov
Other rearrangement reactions can also occur. For instance, in peptides containing serine and threonine, an N-O acyl shift can happen during deprotection with TFA, where the peptide chain migrates from the amide nitrogen to the side-chain hydroxyl group. iris-biotech.de Aspartimide formation is another serious side reaction, particularly in sequences containing aspartic acid, which can lead to a mixture of α- and β-aspartyl peptides upon hydrolysis. peptide.comnih.gov While not directly related to this compound itself, these potential rearrangements underscore the importance of carefully selecting protecting groups and reaction conditions throughout the synthesis to ensure the integrity of the final peptide product.
Strategies to Minimize Amino Acid Oligomerization and Dipeptide Formation
A prevalent challenge in peptide synthesis is the self-condensation of an activated amino acid, leading to the formation of oligomers (e.g., A-A) instead of the desired addition to the growing peptide chain (A-B). wiley-vch.de This is particularly relevant when using highly reactive esters like this compound. Dipeptide formation, a specific instance of oligomerization, can also occur.
Key Mitigation Strategies:
Controlled Stoichiometry and Reaction Conditions: Careful control over the molar ratio of this compound to the free amine on the solid support is crucial. Using a minimal excess of the activated amino acid can help reduce the likelihood of self-condensation. Additionally, optimizing reaction times and temperatures can favor the desired coupling reaction over side reactions.
Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) has been recommended to increase the reactivity of Pfp esters and can help drive the coupling reaction to completion more efficiently, thereby reducing the time available for side reactions. chempep.com
Fragment Condensation: A powerful strategy to circumvent issues of oligomerization and dipeptide formation is the use of pre-formed dipeptide or larger peptide fragments. For instance, the synthesis and coupling of a dipeptide fragment like Fmoc-dipeptide-OH can be more efficient and lead to a cleaner product profile than the stepwise addition of single amino acids. wiley-vch.degoogle.com This approach has been successfully employed in the synthesis of complex peptides. google.com
Internal Nucleophilic Catalysis Avoidance: The design of the synthetic route can play a role. For instance, avoiding conditions that promote the nucleophilicity of the incoming amino acid's own amino group can prevent it from attacking another molecule of the activated amino acid.
Table 1: Comparison of Strategies to Minimize Oligomerization
| Strategy | Principle | Advantages | Disadvantages |
| Controlled Stoichiometry | Limits the availability of excess activated amino acid for self-condensation. | Simple to implement, cost-effective. | May lead to incomplete coupling if stoichiometry is not optimized. |
| Use of Additives (e.g., HOBt) | Enhances the rate of the desired coupling reaction. chempep.com | Increased coupling efficiency, potentially shorter reaction times. | May introduce additional reagents to be removed during purification. |
| Fragment Condensation | Pre-synthesizes a dipeptide or larger fragment, reducing the number of individual coupling steps. wiley-vch.degoogle.com | Significantly reduces the risk of deletion sequences and oligomerization at challenging couplings. google.com | Requires the separate synthesis of the peptide fragment, which can be time-consuming. |
Addressing Incomplete Coupling and Deletion Sequence Formation
Incomplete coupling of this compound to the growing peptide chain results in the formation of deletion sequences, where one or more amino acid residues are missing from the final peptide. ubc.ca This is a significant issue as the resulting impurities are often difficult to separate from the desired product due to their similar properties.
Causes of Incomplete Coupling:
Steric Hindrance: The amino acid being coupled or the N-terminal amino acid of the peptide chain may be sterically hindered, slowing down the coupling reaction.
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making the N-terminal amine less accessible for coupling. peptide.com This is often sequence-dependent, with hydrophobic sequences being more prone to aggregation. peptide.com
Insufficient Reactivity: While this compound is highly reactive, certain coupling conditions may not be sufficient to drive the reaction to completion, especially in difficult sequences.
Strategies to Overcome Incomplete Coupling:
Capping: After the initial coupling with this compound, any unreacted N-terminal amino groups can be permanently blocked by a process called "capping." ubc.ca This is typically achieved by acetylation with acetic anhydride (B1165640). ubc.ca Capping prevents the unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. The capped, shorter peptides are generally easier to separate from the full-length product during purification.
Double Coupling: Repeating the coupling step with a fresh portion of this compound can help to drive the reaction to completion. chempep.com
Changing Solvents: Switching to a different solvent, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO), can help to disrupt peptide aggregation and improve the accessibility of the N-terminal amine. peptide.com
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate coupling reactions and help to overcome issues related to peptide aggregation. peptide.com
Use of More Potent Coupling Reagents: If incomplete coupling persists, switching to a more potent activating reagent in combination with the Fmoc-amino acid may be necessary. chempep.com
Table 2: Research Findings on Mitigating Incomplete Coupling
| Strategy | Research Finding | Reference |
| Capping | The use of a capping step with acetic anhydride is recommended to block free uncoupled N-terminal amino groups and avoid deletion sequences. | ubc.ca |
| Solvent Modification | Switching to NMP or adding DMSO to the solvent can disrupt peptide aggregation that leads to incomplete coupling. | peptide.com |
| Microwave Irradiation | Microwave irradiation can be utilized to overcome synthesis problems associated with difficult peptide sequences prone to aggregation. | peptide.com |
| Recoupling | If a coupling reaction is incomplete, a second coupling can be performed, sometimes with a change in coupling reagent or solvent to improve the outcome. | chempep.com |
By understanding the potential for these side reactions and implementing the appropriate mitigation strategies, researchers can effectively utilize this compound to synthesize peptides with high purity and in good yield.
Advanced Applications and Specialized Syntheses Utilizing Fmoc Ala Opfp
Synthesis of "Difficult" Peptide Sequences
"Difficult" peptide sequences are those that present significant challenges during synthesis, often leading to low yields and impure products. nih.gov These sequences are typically characterized by a high propensity for inter-chain aggregation or by the presence of sterically demanding amino acid residues. frontiersin.org
Peptide chain aggregation, driven by intermolecular hydrogen bonding, can physically obstruct reactive sites on the solid support, leading to incomplete acylation and deprotection reactions. peptide.com Similarly, sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, can kinetically slow down the coupling step. researchgate.net
The high reactivity of Fmoc-Ala-OPfp makes it an effective acylating agent for these challenging scenarios. Its use can help drive couplings to completion where less reactive methods might fail. A key strategy for combating aggregation involves the temporary modification of the peptide backbone itself. This can be achieved by incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). Building blocks such as N-Fmoc Hmb-protected amino acids can be prepared as their corresponding O-pentafluorophenyl (OPfp) esters, combining the reactivity of the OPfp ester with the aggregation-disrupting properties of the Hmb group. nih.gov This approach improves chain solubility and suppresses the formation of secondary structures that cause aggregation. nih.gov
| Synthetic Challenge | Mechanism of Disruption | Role of this compound or Related Activated Esters |
|---|---|---|
| Peptide Aggregation | Formation of intermolecular hydrogen bonds, leading to insoluble secondary structures on the solid support. peptide.com | The high reactivity of OPfp esters ensures rapid coupling, minimizing the time available for aggregation to occur during the synthetic step. Backbone-protected (e.g., Hmb) amino acid OPfp esters directly disrupt hydrogen bonding. nih.gov |
| Steric Hindrance | Bulky side chains or N-methylated backbones slow the approach of the acylating species to the N-terminal amine. researchgate.net | This compound provides a highly activated carboxyl group that can overcome the kinetic barrier associated with coupling to a sterically demanding N-terminus. |
Standard peptide synthesis involves the in-situ activation of the C-terminal carboxylic acid of an incoming Fmoc-amino acid using a coupling reagent. bachem.com Common classes of coupling reagents include carbodiimides (e.g., DIC) and uronium/aminium salts (e.g., HBTU, HATU). peptide.comluxembourg-bio.com However, these reagents can sometimes promote side reactions, and their efficiency can be sequence-dependent.
This compound represents an alternative methodology that circumvents the need for in-situ activation. As a stable, isolable active ester, it can be used directly for coupling, often requiring only the presence of a mild base. bachem.comchempep.com This approach offers several advantages for sensitive or difficult sequences:
Simplicity and Control: The reaction is simplified to a direct acylation, eliminating variables and potential side products associated with coupling reagents and their additives.
Avoidance of Side Reactions: It avoids issues linked to certain coupling reagents, such as the guanidinylation of the N-terminus that can occur with uronium derivatives. chempep.com
High Reactivity: OPfp esters are among the most reactive active esters used in SPPS, ensuring efficient coupling. chempep.com
This methodology is particularly useful when synthesizing peptides where racemization is a concern or where specific coupling reagents are known to perform poorly.
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| In-situ Activation | Carboxylic acid is activated directly in the reaction vessel using a coupling reagent (e.g., HBTU, HATU, DIC) and an additive (e.g., HOBt). peptide.com | Versatile; a wide range of reagents available with varying reactivities. acs.org | Can lead to side reactions; byproducts may be difficult to remove; potential for racemization. peptide.com |
| Pre-activated Esters (e.g., this compound) | A stable, purified active ester is added directly to the resin-bound peptide. bachem.com The coupling is typically mediated by a non-nucleophilic base. | "Cleaner" reaction with fewer byproducts; high reactivity; avoids side reactions from coupling reagents. chempep.com | Requires prior synthesis of the active ester; may be more costly for some amino acids. |
Preparation of Modified Peptides and Peptide Conjugates
The mild conditions and high efficiency associated with this compound and related activated esters make them well-suited for the synthesis of peptides bearing modifications or intended for conjugation.
Depsipeptides are a class of molecules containing both amide and ester bonds in their backbone. nih.gov Their synthesis can be challenging due to the lability of the ester bond to certain reagents used in SPPS. A successful strategy involves the preparation of pre-formed Fmoc-depsidipeptide "building blocks" which are then incorporated during solid-phase synthesis.
In this approach, an Fmoc-protected amino acid is first activated as its O-pentafluorophenyl ester. This highly reactive species is then coupled to the hydroxyl group of an α-hydroxy acid (like lactic acid) in solution to form the ester linkage of the depsidipeptide block. rsc.org This method leverages the high reactivity of the OPfp ester to efficiently form the ester bond under controlled conditions. The resulting purified Fmoc-depsidipeptide can then be used in standard Fmoc-SPPS protocols. Notably, to prevent hydrolysis of a C-terminal ester upon final cleavage from the resin, Fmoc-Ala-OH is often used for the first coupling step to the resin, serving as a stable anchor. rsc.org
Post-translational modifications (PTMs), such as glycosylation, are crucial for the biological function of many proteins. The chemical synthesis of peptides bearing PTMs requires methodologies that are compatible with the often-sensitive modifying groups. nih.gov Fmoc-SPPS is generally the preferred method for creating such peptides because the cleavage conditions are milder than those used in other strategies. nih.gov
The OPfp ester methodology has been successfully applied to the preparation of glycosylated amino acid building blocks. For example, per-O-acetylated glycosylated Nα-Fmoc-asparagine OPfp esters have been prepared in a single step from the corresponding acid chloride precursor. rsc.org These complex building blocks, containing the protected sugar moiety, can then be incorporated directly into a growing peptide chain via SPPS. The stability of the OPfp ester allows for its isolation and purification, while its high reactivity ensures efficient coupling, preserving the integrity of the delicate glycan structure. rsc.org This approach is applicable to a wide range of PTMs where pre-formed, activated building blocks are desired.
| Building Block Type | Description | Synthetic Utility | Reference |
|---|---|---|---|
| Glycosylated Fmoc-Asn-OPfp | An Nα-Fmoc-asparagine derivative where the side-chain amide is linked to a per-O-acetylated sugar and the α-carboxyl group is activated as an OPfp ester. | Enables the single-step incorporation of N-linked glycans during Fmoc-SPPS. | rsc.org |
| Fmoc-Tyr-OPfp (Side-Chain Anchored) | An Nα-Fmoc-tyrosine OPfp ester used as a starting point for bidirectional synthesis by anchoring through the side-chain hydroxyl group. | Allows for the synthesis of asymmetrically substituted peptide hybrids. | researchgate.net |
Peptide-metal-complex conjugates are designed for applications ranging from bio-imaging to therapeutics. Their synthesis often involves the initial solid-phase assembly of a peptide chain, followed by the introduction of a metal-chelating moiety and subsequent metal complexation. ijsred.com
Combinatorial and High-Throughput Peptide Synthesis Utilizing this compound
The pentafluorophenyl (Pfp) ester of N-α-Fmoc-L-alanine (this compound) serves as a key building block in advanced combinatorial and high-throughput peptide synthesis strategies. Its activated nature allows for efficient peptide bond formation without the need for additional coupling reagents, a feature that is particularly advantageous in automated and miniaturized synthesis platforms. This section explores the specialized applications of this compound in the construction of positional scanning libraries and its use in peptide array synthesis.
Construction of Positional Scanning Libraries
Positional scanning synthetic combinatorial libraries (PS-SCLs) are powerful tools for the rapid identification of peptide sequences that bind to a target molecule or act as a substrate for an enzyme. genscript.com The synthesis of these libraries involves systematically fixing one amino acid at a specific position in a peptide sequence while randomizing all other positions. This approach allows for the determination of the optimal amino acid residue for each position within the peptide chain.
A significant challenge in creating the randomized positions in a PS-SCL is ensuring that each amino acid is incorporated in an equimolar ratio. Due to the different reaction kinetics of individual amino acids, simply mixing equal amounts of the building blocks will not result in an equal representation in the final peptide mixture. To address this, "isokinetic mixtures" are employed, where the concentration of each amino acid derivative is adjusted based on its coupling rate to ensure an equal distribution in the final product. nih.gov
The use of Fmoc-amino acid-OPfp esters, including this compound, has been demonstrated as a straightforward and reproducible method for the synthesis of PS-SCLs, particularly for applications like determining kinase substrate specificity. acs.orgpeptide.com A key aspect of this methodology is the prior determination of isokinetic ratios for the Fmoc-amino acid-OPfp esters. This is achieved through an iterative process that incorporates high-performance liquid chromatography (HPLC) quantification and statistical experimental design to fine-tune the molar ratios of each activated ester in the mixture. acs.org
While the specific isokinetic ratios for a complete set of Fmoc-amino acid-OPfp esters require experimental determination for each set of reaction conditions, the principle is based on the relative reactivities. For context, an example of an isokinetic mixture for standard Fmoc-amino acids (without the Pfp ester) used in the synthesis of a tetrapeptide library is presented below.
| Fmoc-Amino Acid | Molar Percentage in Isokinetic Mixture |
|---|---|
| Fmoc-Ala-OH | 3.3% |
| Fmoc-Arg(Pbf)-OH | 6.4% |
| Fmoc-Asn(Trt)-OH | 5.2% |
| Fmoc-Asp(O-t-Bu)-OH | 3.4% |
| Fmoc-Glu(O-t-Bu)-OH | 3.5% |
| Fmoc-Gln(Trt)-OH | 5.2% |
| Fmoc-Gly-OH | 2.8% |
| Fmoc-His(Trt)-OH | 3.4% |
| Fmoc-Ile-OH | 17.0% |
| Fmoc-Leu-OH | 4.8% |
| Fmoc-Lys(Boc)-OH | 6.1% |
| Fmoc-Met-OH | 2.2% |
| Fmoc-Nle-OH | 3.7% |
| Fmoc-Phe-OH | 2.4% |
| Fmoc-Pro-OH | 4.2% |
| Fmoc-Ser(O-t-Bu)-OH | 2.7% |
| Fmoc-Thr(O-t-Bu)-OH | 4.7% |
| Fmoc-Trp(Boc)-OH | 3.7% |
| Fmoc-Tyr(O-t-Bu)-OH | 4.0% |
| Fmoc-Val-OH | 11.1% |
This table illustrates the concept of an isokinetic mixture using molar percentages for standard Fmoc-amino acids. The ratios for Fmoc-amino acid-OPfp esters would be determined experimentally for the specific reaction conditions of the library synthesis. nih.gov
By utilizing pre-determined isokinetic mixtures of Fmoc-amino acid-OPfp esters, including this compound, high-quality positional scanning libraries can be synthesized with high fidelity, ensuring that the screening results accurately reflect the contribution of each amino acid at the defined position. acs.org
Utilization in Peptide Array Synthesis Platforms
Peptide arrays are a high-throughput screening tool where a large number of different peptides are synthesized on a solid support in a spatially defined manner. These arrays are widely used for applications such as epitope mapping, profiling enzyme activity, and identifying protein-protein interactions. nih.gov this compound, along with other Fmoc-amino acid-OPfp esters, is integral to a novel particle-based synthesis method for creating high-density peptide arrays. researchgate.netresearchgate.netnih.gov
This innovative approach utilizes a technology analogous to a laser printer. nih.govresearchgate.net The process involves the following key steps:
Toner Formulation : Fmoc-amino acid-OPfp esters, chosen for their stability and reactivity, are embedded into toner particles. researchgate.netresearchgate.net Each of the 20 standard amino acids is formulated into a separate "amino acid toner."
Electrostatic Deposition : A laser printer mechanism delivers the charged toner particles containing the specific Fmoc-amino acid-OPfp ester to defined locations on a solid support, such as a glass slide. researchgate.net
Thermal Coupling : After the deposition of a layer of different amino acid particles, the entire support is heated. This melting process releases the activated Fmoc-amino acid-OPfp esters from the toner particles, allowing them to diffuse and couple to the free amino groups on the support. researchgate.net
Iterative Cycles : Following the coupling reaction, excess monomers are washed away, and the Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF. This completes one cycle of synthesis, and the process is repeated to build the desired peptide sequences at each spot on the array. researchgate.net
This particle-based Merrifield synthesis allows for the combinatorial assembly of thousands of different peptides on a single chip. researchgate.net To demonstrate the efficacy of this technique, researchers have synthesized peptide arrays of known epitopes, such as the hemagglutinin (HA) and Flag epitopes, and characterized their interaction with specific antibodies. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Synthesis Method | Particle-based Merrifield synthesis using a laser printer | researchgate.net |
| Activated Amino Acids | Fmoc-amino acid-OPfp esters embedded in toner particles | researchgate.netresearchgate.net |
| Example Peptides Synthesized | Hemagglutinin (HA) and Flag epitopes | researchgate.net |
| Average Repetitive Coupling Yield | Approximately 90% | researchgate.net |
| Integrity Confirmation | Mass spectrometry | researchgate.net |
| Application Demonstrated | Characterization of antibody-epitope binding specificity | researchgate.net |
The results from these studies show that while the average coupling yield of approximately 90% is lower than that of standard solid-phase Fmoc synthesis, it is sufficient for the successful synthesis of peptides that can be recognized by their corresponding antibodies. researchgate.net The integrity of the synthesized peptides has been confirmed by mass spectrometry, validating this high-throughput platform for combinatorial peptide synthesis. researchgate.net The use of this compound and its counterparts in this system represents a significant advancement in proteomics research, enabling the rapid and parallel synthesis of vast peptide libraries. nih.gov
Mechanistic Insights and Computational Approaches in Fmoc Ala Opfp Chemistry
Reaction Mechanism Elucidation of Pentafluorophenyl Ester Coupling
The formation of a peptide bond is a condensation reaction that joins two amino acids. bachem.com In SPPS using Fmoc chemistry, this process involves the activation of the C-terminal carboxyl group of an incoming amino acid, which then reacts with the deprotected N-terminal amino group of the growing peptide chain attached to a solid support. nih.govnih.gov The use of pre-activated amino acid derivatives, such as pentafluorophenyl (PFP) esters, is a key strategy to enhance coupling efficiency and minimize side reactions. bachem.comnih.gov
The mechanism of coupling using an active ester like Fmoc-Ala-OPfp consists of two primary steps: activation and acylation. bachem.com
Activation of the Carboxy Moiety : In the case of this compound, the carboxyl group of Fmoc-Alanine is pre-activated by its esterification with pentafluorophenol (B44920). The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group. nih.gov This high reactivity is crucial for driving the subsequent acylation step to completion. highfine.com Kinetic studies have demonstrated the superior coupling speed of OPfp esters compared to other active esters like pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters. highfine.com
Acylation of the Amino Group : The activated ester is then attacked by the nucleophilic free amino group of the peptide chain on the solid support. bachem.com This nucleophilic acyl substitution results in the formation of the new peptide (amide) bond and the release of pentafluorophenol as a byproduct. nih.gov
The use of preformed Fmoc-amino acid pentafluorophenyl esters was first demonstrated for solid-phase synthesis in 1985. nih.gov Researchers found that using these esters in dimethylformamide (DMF) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) led to facile amide bond coupling, enabling the synthesis of a decapeptide with high purity. nih.gov The combination of the Fmoc protecting group with highly reactive pentafluorophenyl esters significantly increases the rate of the desired coupling reaction, which helps to avoid side reactions such as the acylation of the free amino moiety by a cleaved Fmoc group. highfine.com
Recent research has also explored novel methods for the synthesis of PFP esters themselves, such as an electrochemical coupling between carboxylic acids and pentafluorophenol (PFP–OH). rsc.orgrsc.org This method leverages the native nucleophilicity and latent, oxidation-induced electrophilicity of PFP-OH to create a cascade of nucleophilic aromatic and acyl substitutions, producing the PFP ester without the need for traditional dehydrating agents. rsc.orgrsc.org
| Active Ester Abbreviation | Full Name | Relative Coupling Rate |
|---|---|---|
| OPfp | Pentafluorophenyl Ester | 111 |
| OPcp | Pentachlorophenyl Ester | 3.4 |
| ONp | p-Nitrophenyl Ester | 1 |
Computational Modeling for Predicting Peptide Synthesis Outcomes
A significant challenge in SPPS is the occurrence of "difficult couplings," often linked to the aggregation of the growing peptide chain on the solid support. chemrxiv.org This aggregation can hinder the accessibility of the N-terminus, leading to incomplete reactions and the generation of deletion sequences. nih.govchemrxiv.org To address this, computational and machine learning models have been developed to predict the likelihood of successful peptide synthesis based on sequence and composition. chemrxiv.orgmpg.de
These predictive models leverage large datasets from automated peptide synthesizers. nih.govmpg.de For instance, deep learning has been applied to analyze ultraviolet-visible (UV-vis) analytical data from thousands of individual Fmoc deprotection reactions. nih.govchemrxiv.org The characteristics of these deprotection traces—such as their integral, height, and width—provide an indirect measure of the efficiency of the preceding coupling cycle. nih.gov
A typical data-driven pipeline for developing these predictive models involves several key steps: oup.com
Data Collection : Assembling large datasets from experimental reports, public resources, or high-throughput automated synthesizers. mpg.deoup.com
Numerical Representation : Converting peptide sequences into a machine-readable format. This can involve using physicochemical properties of amino acids, one-hot encoding, or more advanced learned representations that capture structural and functional information. oup.com
Model Training : Using the processed data to train a machine learning algorithm, such as a deep neural network or a random forest classifier. nih.govnih.gov The model learns the relationship between the peptide sequence, synthesis parameters, and the experimental outcome (e.g., coupling efficiency). nih.gov
Validation and Evaluation : Testing the model's predictive performance on new data that was not used during training. oup.com
One such model, named Peptide Synthesis Score (PepSySco), was developed by analyzing a large dataset of peptides synthesized using standard Fmoc chemistry and validated by mass spectrometry. mpg.deresearchgate.net The model predicts the probability of a successful synthesis based on the peptide's amino acid sequence. mpg.de Research has shown that aggregation propensity is more strongly dependent on the amino acid composition of a peptide than on specific sequence patterns. chemrxiv.org This insight allows for the development of models that can predict aggregation properties and recommend optimized synthesis conditions, thereby accelerating the optimization process. chemrxiv.org These deep learning approaches can predict Fmoc deprotection efficiency with low error, paving the way for real-time optimization of peptide synthesis in flow chemistry systems. nih.govchemrxiv.org
| Model Component | Description | Examples |
|---|---|---|
| Input Features | Data used by the model to make predictions. | Peptide amino acid sequence, amino acid composition, physicochemical properties, synthesis parameters (e.g., temperature, flow rate). nih.govchemrxiv.orgoup.com |
| Machine Learning Algorithm | The computational method that learns patterns from the input data. | Deep Neural Networks, Random Forest Classifiers, Naive Bayes. nih.govnih.govresearchgate.net |
| Predicted Outcome | The output of the model, indicating synthesis success. | Coupling efficiency, likelihood of aggregation, probability of successful synthesis (e.g., PepSySco score), characteristics of Fmoc deprotection curve. nih.govchemrxiv.orgmpg.de |
Theoretical Studies of Non-Covalent Interactions in Peptide Self-Assembly
Amino acids and short peptides modified with an Fmoc group have a remarkable capacity to self-assemble into well-ordered nanostructures, such as nanofibers, which can form hydrogels. researchgate.netnih.gov This process is not driven by the formation of covalent bonds but by an ensemble of weaker, non-covalent interactions. beilstein-journals.orgscispace.com Theoretical and computational studies are essential for understanding the intricate balance of these forces that dictate the final supramolecular architecture. acs.orgacs.org
The primary non-covalent forces responsible for the self-assembly of Fmoc-amino acid derivatives include:
π-π Stacking : The aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other. rsc.org This interaction is a major enthalpic and entropic driving force for assembly, as it minimizes the contact of the hydrophobic Fmoc moiety with water. rsc.org Studies disrupting these interactions have confirmed their critical role in maintaining the integrity of the assembled structures. rsc.org
Hydrogen Bonding : Hydrogen bonds can form between the carbamate (B1207046) groups of the Fmoc moiety and between the amide bonds of di- or tripeptides. nih.govacs.org These directional interactions are crucial for establishing the order within the assemblies, often leading to the formation of β-sheet-like structures that stabilize the growing fibrils. nih.gov
Hydrophobic Interactions : The hydrophobic nature of both the Fmoc group and certain amino acid side chains (like alanine) drives them to aggregate in an aqueous environment to minimize their exposed surface area, contributing significantly to the stability of the core of the nanostructures. beilstein-journals.orgscispace.com
Electrostatic Interactions : For charged amino acids, electrostatic repulsion can inhibit assembly, while attraction can promote it. The interplay between electrostatics and other non-covalent forces can be finely tuned to control the self-assembly process. mdpi.commdpi.com
Computational methods, such as molecular dynamics (MD) simulations and potential of mean force (PMF) studies, are powerful tools for investigating these interactions at the molecular level. acs.org For example, MD simulations can be used to model the "melting" of a self-assembled fibril by increasing the temperature, allowing researchers to quantitatively estimate the strength of the intermolecular interactions by measuring changes in properties like the solvent-accessible surface area (SASA). acs.org These theoretical studies have revealed that hydrogen bonding involving the carbamate group may be critical for directing the one-dimensional growth of fibrils. acs.org Altering these hydrogen-bonding possibilities, for instance by using peptoid analogues, can shift the assembly process to favor two-dimensional structures like nanosheets. acs.org
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Fluorenyl rings of the Fmoc group. rsc.org | Major driving force for aggregation; provides stability to the hydrophobic core. rsc.org |
| Hydrogen Bonding | Carbamate group (Fmoc), peptide backbone amides. nih.govacs.org | Provides directionality and structural rigidity; promotes formation of β-sheet-like structures. nih.gov |
| Hydrophobic Interactions | Fmoc group, Alanine (B10760859) side chain (methyl group). beilstein-journals.org | Drives molecules to cluster together in water, minimizing unfavorable interactions with the solvent. beilstein-journals.org |
| Van der Waals Forces | All atoms in close contact. scispace.com | Contribute to the overall cohesive energy and close packing of molecules within the assembly. scispace.com |
Sustainability and Green Chemistry Aspects of Fmoc Ala Opfp Utilization
Environmental Considerations in Fmoc-Based Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, while highly effective, has significant environmental drawbacks. rsc.orgrsc.org The process is characterized by the generation of large volumes of chemical waste, a substantial portion of which consists of hazardous solvents. rsc.orgadvancedchemtech.com Traditional solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used for both the coupling and deprotection steps, as well as for extensive washing of the solid support. rsc.orgacs.org These solvents are flagged as hazardous chemicals, with DMF, in particular, being classified as reprotoxic and a substance of very high concern. rsc.orgresearchgate.net
The high consumption of these solvents contributes to a poor process mass intensity (PMI), a metric used to evaluate the amount of waste generated relative to the weight of the final product. worldpharmaceuticals.net It is estimated that 80-90% of the waste from peptide synthesis is attributable to the numerous washing and purification steps required. advancedchemtech.com The use of excess reagents to drive reactions to completion further exacerbates the environmental impact. rsc.orgnih.gov These factors underscore the pressing need for more environmentally benign approaches in peptide synthesis protocols that employ reagents like Fmoc-Ala-OPfp.
Development of Greener Solvents and Reagents for this compound Protocols
Significant research efforts have been directed towards identifying and implementing greener solvents and reagents that are compatible with Fmoc-based SPPS, including syntheses that utilize this compound. The ideal green solvent should possess favorable characteristics such as low toxicity, biodegradability, and derivation from renewable resources, while also ensuring effective resin swelling and solubility of reagents. rsc.org
Several alternative solvents have been investigated as replacements for DMF and other hazardous solvents. biotage.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), anisole (B1667542), and γ-valerolactone (GVL). researchgate.netbiotage.comtandfonline.com Some of these, like anisole, can be derived from renewable plant and biomass sources. tandfonline.com Binary mixtures of greener solvents, such as anisole with N-octylpyrrolidone (NOP) or dimethyl sulfoxide (B87167) (DMSO), have also been explored to optimize properties like resin swelling and reagent solubility. tandfonline.comresearchgate.net The table below summarizes some of the green solvents that have been evaluated for use in SPPS.
| Solvent Name | Abbreviation | Key Properties and Applications in SPPS |
| 2-Methyltetrahydrofuran | 2-MeTHF | A bio-based solvent shown to be effective for both coupling and Fmoc-removal steps. acs.org |
| Cyclopentyl methyl ether | CPME | A greener alternative with lower toxicity than DMF and NMP. biotage.com |
| Anisole | - | A bio-derived solvent, often used in mixtures to improve solubility and resin swelling. tandfonline.com |
| N-Octylpyrrolidone | NOP | Used in combination with other green solvents to enhance performance. tandfonline.com |
| γ-Valerolactone | GVL | A bio-based solvent that can replace DMF in Fmoc removal. researchgate.net |
| N-Butylpyrrolidone | NBP | A polar aprotic green solvent with good performance in SPPS. gyrosproteintechnologies.com |
Strategies for Waste Reduction in this compound-Mediated SPPS
A significant advancement in waste reduction is the development of protocols that combine the coupling and Fmoc deprotection steps without intermediate washing. peptide.comrsc.org In this "in situ" approach, after the coupling reaction with an activated amino acid like this compound is complete, the deprotection agent (e.g., piperidine (B6355638) or 4-MP) is added directly to the reaction vessel. rsc.org This eliminates the need for extensive washing between these two crucial steps, leading to a substantial reduction in solvent consumption—potentially up to 75%. rsc.org Research has shown that the deactivation of the active ester is faster than the removal of the Fmoc group, which prevents the undesirable double incorporation of the amino acid. rsc.org Further optimization of this method includes the use of a small amount of a weak acid, such as OxymaPure, in the subsequent washing solvent to ensure the complete removal of the basic deprotection agent. peptide.comrsc.org This streamlined protocol not only makes the synthesis greener but also more time-efficient.
A paradigm shift from solid-phase to liquid-phase synthesis offers another promising avenue for greener peptide production. Molecular Hiving™ is a tag-assisted liquid-phase peptide synthesis (LPPS) technology that combines the advantages of LPPS with efficient, water-based purification. jitsubo.combachem.com In this method, the growing peptide chain is attached to a hydrophobic tag instead of a solid resin. smgconferences.com All reactions, including coupling with Fmoc-protected amino acids and Fmoc deprotection, occur in a homogeneous solution, which can lead to faster reaction times. smgconferences.com
A key advantage of Molecular Hiving™ is the significant reduction in waste. Excess reagents and by-products are removed through simple aqueous extractions, eliminating the need for the extensive solvent-based washing steps characteristic of SPPS. smgconferences.com This technology can reduce solvent consumption by up to 60% compared to conventional SPPS and allows for the synthesis of peptides without the use of carcinogenic, mutagenic, or reprotoxic (CMR) substances. bachem.comdigitellinc.com The ability to perform direct in-process controls, such as by HPLC, is another benefit of this approach. smgconferences.combachem.com Liquid-phase synthesis methods like Molecular Hiving™ represent a significant step towards more sustainable and scalable manufacturing of peptides. bachem.com
Analytical Methodologies for Assessment of Fmoc Ala Opfp Mediated Syntheses
Techniques for Monitoring Coupling Completion
Ensuring the complete coupling of Fmoc-Ala-OPfp to the free amine of the resin-bound peptide chain is fundamental to successful solid-phase peptide synthesis (SPPS). Incomplete coupling results in deletion sequences, which are often difficult to separate from the target peptide. Several real-time or quasi-real-time methods are employed to monitor the progress of the coupling reaction.
Qualitative colorimetric tests are common for their simplicity and speed. For instance, the Kaiser test is used to detect the presence of primary amines on the resin. A positive result (blue bead color) indicates an incomplete coupling reaction, prompting a recoupling step. Conversely, a negative result (yellow/clear beads) suggests the reaction is complete. Another method involves using bromophenol blue, which can also be used for monitoring. oup.com
For more quantitative feedback, the concentration of the Fmoc group cleaved from the N-terminus after each coupling step can be measured by UV spectroscopy. nih.gov A consistent absorbance reading from one cycle to the next indicates a successful and complete coupling in the previous step. Any significant drop in absorbance may signal a problem with coupling efficiency.
Instrumental techniques can also provide real-time monitoring. Conductance measurements have shown promise for following the progress of both coupling and deprotection reactions in Fmoc chemistry. nih.gov Changes in the conductance of the reaction solvent, induced by the ionization of acids formed during the reaction, allow for real-time tracking without degrading coupling efficiency. nih.gov Additionally, incorporating a pressure-based variable bed flow reactor into an automated synthesizer allows for the real-time monitoring of resin swelling, which can be correlated with amino acid coupling efficiency and on-resin aggregation. rsc.org
A comprehensive but more time-consuming method involves cleaving a small sample of the peptidyl-resin after the coupling step. The cleaved sample is then analyzed by High-Performance Liquid Chromatography (HPLC) and/or mass spectrometry to confirm the addition of the alanine (B10760859) residue. chempep.comuci.edu This provides the most detailed picture of the reaction's success.
| Technique | Principle | Type | Advantages | Limitations |
|---|---|---|---|---|
| Kaiser Test / Colorimetric Assays | Chemical reaction with free primary amines to produce a colored product. | Qualitative | Fast, simple, and cost-effective. ias.ac.in | Not suitable for N-terminal proline; can give false negatives with sterically hindered amines. |
| UV Monitoring of Fmoc Cleavage | Spectrophotometric quantification of the cleaved Fmoc-dibenzofulvene adduct. | Quantitative | Provides a quantitative measure of coupling efficiency from the previous step; automatable. nih.gov | Indirectly measures the current coupling step; assumes consistent Fmoc cleavage. |
| Conductance Measurement | Measures changes in solvent electrical conductance due to ionic species formed during reaction. | Quantitative (Real-time) | Provides real-time feedback on reaction kinetics. nih.gov | Requires specialized equipment; signal can be sensitive to solvent purity and additives. |
| Resin Swelling Monitoring | Measures changes in resin bed volume/pressure, which correlates with peptide chain elongation. | Quantitative (Real-time) | Non-invasive, real-time monitoring of physical changes on the resin. rsc.org | Indirect measurement; can be influenced by sequence-dependent aggregation. |
| Test Cleavage and HPLC/MS | Analysis of a small, cleaved portion of the resin-bound peptide. | Quantitative / Confirmatory | Provides the most definitive confirmation of coupling success and purity at that stage. chempep.comuci.edu | Time-consuming, destructive to the sample, not a real-time method. |
Chromatographic Methods for Purity and Stereochemical Integrity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for assessing the purity of the crude peptide synthesized using this compound. nih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. A typical analysis involves a gradient elution system, commonly using water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The crude peptide is dissolved and injected into the system, and the resulting chromatogram shows a major peak corresponding to the desired product and smaller peaks for various impurities. researchgate.net Purity is calculated by integrating the area of the target peptide peak as a percentage of the total peak area.
HPLC is crucial for identifying by-products such as:
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection.
Truncated sequences: Peptides resulting from premature termination of the chain elongation, often caused by capping with acetic acid if it is present as an impurity in the Fmoc-amino acid derivatives. nih.gov
By-products from side-chain reactions: Modifications to sensitive amino acid side chains during synthesis or final cleavage.
Furthermore, HPLC is instrumental in assessing the stereochemical integrity of the peptide. Epimerization, the change in the stereochemistry of a chiral center, can occur at the α-carbon of the amino acid residue during the activation and coupling steps. This results in the formation of diastereomeric peptides. Because diastereomers have different physical properties, they can often be separated by high-resolution RP-HPLC, appearing as a distinct peak or a shoulder on the main product peak. bohrium.com The use of pre-formed active esters like this compound is generally intended to minimize racemization compared to other activation methods. chempep.com However, careful analysis is still required, especially for sensitive sequences. Specialized chiral chromatography or derivatization followed by HPLC can also be employed for more complex cases or to confirm the stereochemical purity. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Spectrometric Characterization of Synthetic Products and By-products (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the target peptide and characterizing by-products from syntheses involving this compound. nih.gov It provides a precise measurement of the molecular weight of the synthesized molecules.
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques used for peptide analysis. ESI-MS is often coupled directly with HPLC (LC-MS), allowing for the mass of each separated peak in the chromatogram to be determined simultaneously. This is a powerful combination for identifying impurities. nih.gov
A typical mass spectrometry analysis provides several key pieces of information:
Confirmation of Product Identity: The measured molecular weight from the MS1 spectrum should match the calculated theoretical mass of the desired peptide. A successful synthesis will show a prominent peak corresponding to the expected mass. nih.gov
Identification of By-products: Masses corresponding to common synthesis failures can be identified. For example, a mass difference of -71.08 Da (the mass of an alanine residue) would indicate a deletion sequence.
Characterization of Modifications: Unintended modifications, such as oxidation (+16 Da) or incomplete removal of protecting groups, can be readily detected.
By-product Structure Elucidation: In some cases, by-products formed from the reagents themselves can be identified. For example, the use of Fmoc-OSu has been shown to generate Fmoc-β-Ala-OH as an impurity through a Lossen-type rearrangement, which can be incorporated into the peptide chain. nih.gov Mass spectrometry is a key tool in identifying such unexpected adducts.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the peptide and analyzing the resulting fragment ions. This allows for the confirmation of the amino acid sequence, providing definitive proof of the peptide's structure and helping to pinpoint the location of any modifications or deletions. nih.gov
Emerging Trends and Future Research Directions
Integration of Fmoc-Ala-OPfp with Chemoenzymatic Peptide Synthesis (CEPS) Strategies
Chemoenzymatic Peptide Synthesis (CEPS) is a powerful hybrid strategy that combines the strengths of chemical synthesis with the specificity and mild reaction conditions of enzymatic ligation. qyaobio.comfrontiersin.org This approach is particularly effective for producing very long peptides (up to 200 amino acids) and small proteins, overcoming the limitations of traditional SPPS where yields and purity can decrease significantly with increasing chain length. qyaobio.com
In a typical CEPS workflow, this compound and other activated amino acids are used in the initial step to create shorter, protected peptide fragments via automated Fmoc-based SPPS. researchgate.netrsc.org These fragments are then purified. The crucial step involves an enzyme, often an engineered ligase, that catalyzes the formation of a peptide bond between these fragments in an aqueous solution under mild conditions. frontiersin.org
Engineered proteases, such as subtilisin-derived variants like Omniligase-1, are highly efficient for this purpose. frontiersin.orgrsc.org These enzymes recognize specific C-terminal esters on one peptide fragment and facilitate its ligation to the N-terminus of another. frontiersin.orgresearchgate.net The enzymatic reaction is highly regio- and chemoselective, proceeding without the need for side-chain protecting groups and minimizing side reactions. frontiersin.org Since the enzymatic ligation is essentially irreversible, it can achieve very high yields, often exceeding 95%. frontiersin.orgresearchgate.net
A prominent example of this strategy is the large-scale manufacturing of Exenatide, a 39-amino acid therapeutic peptide. rsc.org The synthesis involves creating two separate peptide fragments using SPPS, which are then joined using Omniligase-1. rsc.org This process demonstrates the scalability and robustness of CEPS for industrial applications. frontiersin.orgrsc.org The integration of Fmoc-SPPS (utilizing reagents like this compound for fragment assembly) with enzymatic ligation represents a sustainable and efficient manufacturing method for complex therapeutic peptides. rsc.org
Advanced Automation and Miniaturization in this compound-Based Syntheses
The fundamental principles of SPPS, established by Bruce Merrifield, have been significantly enhanced by automation, which improves reproducibility, reduces human error, and increases throughput. creative-peptides.comamericanpeptidesociety.orgnih.gov Modern automated peptide synthesizers have evolved to incorporate advanced technologies that accelerate the synthesis process and enable miniaturization for high-throughput applications, all of which are compatible with syntheses using this compound.
Key technological advancements in automation include:
Microwave-Assisted Peptide Synthesis (MAPS): Automated synthesizers equipped with microwave heating capabilities can dramatically shorten synthesis cycle times. peptidetherapeutics.orgbiotage.com Heating accelerates both the coupling and deprotection steps, reducing the time required to add each amino acid from over an hour to just a few minutes. pentelutelabmit.com
Flow Chemistry Systems: Flow-based SPPS platforms offer another approach to rapid synthesis. pentelutelabmit.com In these systems, heated reagents are continuously passed through a low-volume reaction vessel containing the resin. This method ensures maximal reagent concentration and rapid exchange, enabling the incorporation of an amino acid in under two minutes in some automated systems. pentelutelabmit.com
Beyond speed, a major trend is the miniaturization and parallelization of synthesis to create large numbers of peptides for screening and research. High-throughput synthesizers can produce many different peptides simultaneously. nih.govnih.gov A novel approach to miniaturization involves using a laser printer to deliver Fmoc amino acid-OPfp esters, embedded within toner particles, to specific locations on a solid support. nih.gov After delivery, the particles are melted, allowing the activated amino acid to couple to the support. By repeating these cycles, a high-density peptide array can be generated for applications like epitope mapping and binding assays. nih.gov
The table below highlights the impact of these advanced technologies on peptide synthesis.
| Technology | Principle | Key Advantages | Application of this compound |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. peptidetherapeutics.org | Drastically reduced cycle times; improved coupling efficiency for difficult sequences. peptidetherapeutics.orgbiotage.com | Standard reagent in automated, rapid synthesis protocols. |
| Flow-Based Synthesis | Continuous flow of heated reagents through a reaction column. pentelutelabmit.com | Very rapid synthesis cycles; efficient reagent usage; real-time monitoring. pentelutelabmit.com | Used as the activated monomer delivered in the reagent stream. |
| Peptide Arrays (Laser Printing) | Precise deposition of Fmoc-AA-OPfp in toner particles onto a surface. nih.gov | High-throughput synthesis; miniaturization for screening applications. nih.gov | The direct building block "printed" onto the array support. nih.gov |
These advancements in automation and miniaturization, which directly leverage the reactivity of reagents like this compound, are critical for accelerating drug discovery and proteomics research.
Q & A
Q. What is the functional role of Fmoc-Ala-OPfp in solid-phase peptide synthesis (SPPS), and how does its reactivity compare to other activated esters?
this compound acts as an activated ester derivative for coupling alanine residues during SPPS. The pentafluorophenyl (OPfp) group enhances electrophilicity, enabling efficient amide bond formation under mild basic conditions (e.g., with DIEA in DMF). Compared to OSu (succinimidyl) esters, OPfp esters exhibit slower hydrolysis rates, improving stability during prolonged reactions . Methodologically, use a 2–4× molar excess of this compound relative to the resin-bound amine, and monitor coupling efficiency via Kaiser or chloranil tests.
Q. What protocols ensure proper storage and handling of this compound to maintain reagent integrity?
Store this compound at –20°C in airtight, desiccated containers to prevent moisture-induced hydrolysis. Prior to use, equilibrate the reagent to room temperature under dry nitrogen to avoid condensation. Purity should be verified via HPLC (≥98% purity, as per supplier specifications) and NMR spectroscopy to detect degradation products like Fmoc-β-Ala-OH .
Q. How do researchers quantify coupling efficiency when using this compound in challenging peptide sequences?
Employ real-time monitoring using techniques such as in situ FTIR spectroscopy to track carbonyl stretching frequencies (1,740–1,720 cm⁻¹ for activated esters). For post-synthesis validation, cleave a small resin aliquot and analyze via LC-MS to confirm sequence fidelity. Adjust coupling time (30–120 minutes) and base concentration (2–4% v/v DIEA) based on steric hindrance .
Advanced Research Questions
Q. What mechanisms underlie the formation of Fmoc-β-Ala-OH impurities during this compound-mediated couplings, and how can these side reactions be mitigated?
Fmoc-β-Ala-OH arises via a Lossen-type rearrangement during the synthesis or storage of this compound, particularly under alkaline conditions. This side reaction involves deprotonation at the α-carbon, elimination of HF, and rearrangement to the β-isomer . To suppress this:
Q. How can researchers optimize this compound for coupling in hydrophobic or aggregation-prone peptide segments?
Introduce backbone-protecting groups (e.g., Hmb or pseudoproline dipeptides) to reduce steric hindrance. Replace DMF with less polar solvents like DCM:DMF (9:1) to improve solubility. For severe cases, employ microwave-assisted SPPS (30–50°C, 10–20 W) to enhance kinetic coupling efficiency .
Q. What analytical strategies differentiate between residual OPfp esters and truncated peptides during SPPS quality control?
Combine MALDI-TOF mass spectrometry (to detect truncated sequences) with reverse-phase HPLC using a C18 column (gradient: 5–95% ACN in 0.1% TFA). Residual OPfp esters elute earlier (retention time ~5–7 minutes) than peptides due to their lower hydrophobicity .
Methodological Frameworks for Experimental Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies involving this compound?
- Feasibility : Validate reagent stability under proposed reaction conditions via pilot-scale trials.
- Novelty : Explore applications in synthesizing β-peptides or macrocycles using OPfp-mediated segment condensations.
- Relevance : Align with emerging needs in targeted drug delivery (e.g., peptide-PNA conjugates) .
Q. What data management practices ensure reproducibility in SPPS workflows using this compound?
Document reaction parameters (solvent batches, temperature, coupling times) in electronic lab notebooks with version control. Publicly archive raw HPLC/MS data in repositories like Zenodo, adhering to FAIR principles. Use robotic synthesizers for high-throughput reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
